molecular formula C14H22O B14434302 2-(Hexyloxy)-1,3-dimethylbenzene CAS No. 80227-88-9

2-(Hexyloxy)-1,3-dimethylbenzene

Cat. No.: B14434302
CAS No.: 80227-88-9
M. Wt: 206.32 g/mol
InChI Key: KAMMLEQSVKWKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hexyloxy)-1,3-dimethylbenzene is an aromatic ether characterized by a benzene ring substituted with a hexyloxy group (-O-C₆H₁₃) at the 2-position and methyl groups at the 1- and 3-positions. This compound is structurally significant due to its alkyloxy and methyl substituents, which influence its physical properties (e.g., solubility, boiling point) and reactivity.

Properties

CAS No.

80227-88-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-hexoxy-1,3-dimethylbenzene

InChI

InChI=1S/C14H22O/c1-4-5-6-7-11-15-14-12(2)9-8-10-13(14)3/h8-10H,4-7,11H2,1-3H3

InChI Key

KAMMLEQSVKWKAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acids or ketones.

    Reduction: Reduction reactions can convert the hexyloxy group to a hydroxyl group or further to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzoic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(Hexyloxy)-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, solvents, and coatings.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)-1,3-dimethylbenzene involves its interaction with various molecular targets The hexyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Hexyloxy-Substituted Benzene Derivatives

Compounds with hexyloxy groups attached to substituted benzene rings exhibit distinct properties based on substituent positions and steric effects:

  • 1-(Hexyloxy)-4-methylbenzene (1j) and 1-(Hexyloxy)-3,5-dimethylbenzene (1k): Synthesized via similar methods (K₂CO₃ in acetonitrile with 1-hexanol) . Key Differences:
  • Substituent Positions : The 4-methyl group in 1j vs. 3,5-dimethyl groups in 1k create distinct electronic environments.
  • Synthetic Yields : 1j (36%) vs. 1k (60%), indicating steric hindrance in 1j due to para-substitution may reduce efficiency.
  • Physical State : Both are colorless oils, typical for long-chain alkyloxy aromatics.

  • 2-(Hexyloxy)naphthalene (1l) :

    • Features a naphthalene core instead of benzene, enhancing π-π interactions.
    • Higher yield (90%) compared to 1j and 1k , likely due to reduced steric strain in naphthalene systems .

Alkoxy-Substituted Dimethylbenzenes

  • 2-(2,2-Dimethoxyethoxy)-1,3-dimethylbenzene :
    • Substituent: A shorter, branched dimethoxyethoxy group (-O-CH₂-C(OCH₃)₂) vs. hexyloxy.
    • Properties :
  • Higher polarity (LogP = 2.301) compared to hexyloxy derivatives (estimated LogP > 3 due to longer alkyl chain).
  • Boiling point: 287.3°C, reflecting increased molecular weight and polarity . Solubility: Soluble in DMSO and ethanol, unlike hexyloxy derivatives, which may exhibit lower water solubility.

Xylene Isomers

  • o-Xylene (1,2-dimethylbenzene) , m-Xylene (1,3-dimethylbenzene) , p-Xylene (1,4-dimethylbenzene) :
    • Simpler dimethylbenzenes without alkoxy groups.
    • Key Comparisons :
  • Boiling Points : o-Xylene (144°C) vs. 2-(Hexyloxy)-1,3-dimethylbenzene (estimated >250°C), highlighting the hexyloxy group’s contribution to higher molecular weight and intermolecular forces.
  • LogP : Xylenes (LogP ~3.1) vs. hexyloxy derivative (estimated LogP ~4–5), indicating greater lipophilicity due to the hexyl chain .

Research Findings and Functional Implications

Physicochemical Properties

  • Solubility: Longer alkyl chains (e.g., hexyloxy) reduce water solubility but enhance organic solvent compatibility. For example, 2-(2,2-dimethoxyethoxy)-1,3-dimethylbenzene is soluble in DMSO and ethanol, whereas xylenes are sparingly soluble in water .
  • Thermal Stability : Higher boiling points in alkoxy-substituted compounds (e.g., 287.3°C for dimethoxyethoxy derivative) compared to xylenes correlate with increased molecular weight and polarity .

Interaction Effects in Mixtures

  • Evidence from substituted benzene binary mixtures (e.g., methylbenzene + 1,3-dimethylbenzene) shows that substituent positioning influences synergistic (M < 0.8) or additive (M = 1 ± 0.2) effects. For example, 1,3-dimethylbenzene combined with nitrobenzene exhibited partial additivity (M = 1.660), suggesting similar substituent effects may modulate the behavior of this compound in mixtures .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Yield (%)
This compound C₁₄H₂₂O 206.33 ~4.5 >250 (est.) -
1-(Hexyloxy)-4-methylbenzene (1j) C₁₃H₂₀O 192.30 ~4.2 - 36
1-(Hexyloxy)-3,5-dimethylbenzene (1k) C₁₄H₂₂O 206.33 ~4.5 - 60
2-(2,2-Dimethoxyethoxy)-1,3-dimethylbenzene C₁₂H₁₈O₃ 210.27 2.301 287.3 -
o-Xylene C₈H₁₀ 106.16 3.12 144 -

Table 2: Interaction Effects in Binary Mixtures (Selected Examples)

Mixture Components M Value Interaction Type
Methylbenzene + 1,4-dimethylbenzene 0.600 Synergism
Nitrobenzene + 1,3-dimethylbenzene 1.660 Partial Additivity
Phenol + 1,4-dimethylbenzene 1.200 Additivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.